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Compound of Interest

Compound Name: Acetamide,N-(cyclooctylmethyl)-

Cat. No.: B13821023

Get Quote

Executive Summary
-(cyclooctylmethyl)acetamide (CAS: Not widely listed, analog to N-
(cyclohexylmethyl)acetamide) is a lipophilic amide building block, structurally relevant to the
synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and specialized
surfactants. Its cyclooctyl ring provides unique steric bulk and lipophilicity (

), distinguishing it from smaller cycloalkyl analogs.

This guide details two scalable synthesis routes designed for high purity (>98%) and multi-

gram to kilogram throughput.

Route A (Primary Industrial): Catalytic hydrogenation of cyclooctanecarbonitrile followed by

acetylation. This route offers the highest atom economy and minimizes hazardous waste.

Route B (Pilot/Lab Scale): Reductive amination of cyclooctanecarbaldehyde. This route is

preferred when high-pressure hydrogenation equipment is unavailable.

Retrosynthetic Analysis & Strategy
The synthesis hinges on the efficient construction of the primary amine,

(cyclooctylmethyl)amine, followed by a standard acetylation.
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Figure 1: Retrosynthetic disconnection showing the two primary pathways to the amine

intermediate.

Route A: Nitrile Hydrogenation (Preferred for Scale-
Up)
This route utilizes cyclooctanecarbonitrile (CAS 2947-07-1) as the starting material. It is the

most robust method for scaling due to the avoidance of stoichiometric hydride reducing agents

(e.g., LiAlH

), which pose safety risks and generate significant aluminum waste.

Phase 1: Catalytic Hydrogenation
Objective: Reduce the nitrile to the primary amine while suppressing secondary amine

formation.
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Reagents:

Substrate: Cyclooctanecarbonitrile (1.0 equiv)

Catalyst: Raney Nickel (active slurry, ~10-20 wt% loading) or Rh/Al

O

(5%)

Solvent: 7N Ammonia in Methanol (The ammonia is critical to inhibit dimer formation via the

imine intermediate).

Hydrogen Gas (

).

Protocol:

Preparation: Charge a high-pressure autoclave (e.g., Parr reactor) with Raney Nickel

(washed with MeOH) under an Argon atmosphere. Caution: Raney Nickel is pyrophoric.

Loading: Add Cyclooctanecarbonitrile dissolved in 7N NH

/MeOH. Concentration should be ~0.5 M.

Hydrogenation: Seal the reactor, purge with

(3x), then

(3x). Pressurize to 10–20 bar (150–300 psi) with

.

Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 6–12 hours. Monitor H

uptake.

Workup: Cool to RT. Vent H
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. Filter the catalyst through a Celite pad under inert atmosphere (keep wet to prevent
ignition). Rinse with MeOH.[1]

Concentration: Concentrate the filtrate in vacuo to remove ammonia and methanol. The

crude (cyclooctylmethyl)amine is a colorless to pale yellow oil.

Phase 2: Acetylation
Objective: Convert the amine to the acetamide.

Reagents:

Crude Amine (1.0 equiv)

Acetic Anhydride (1.2 equiv)

Triethylamine (1.5 equiv) or Pyridine

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

Dissolve the crude amine in DCM (10 mL/g). Add Triethylamine and cool to 0°C.

Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature <10°C.

Warm to RT and stir for 2 hours.

Quench: Add saturated NaHCO

solution. Stir vigorously for 15 minutes.

Extraction: Separate phases. Wash organic layer with 1N HCl (to remove unreacted

amine/TEA), then Brine.

Drying: Dry over MgSO

, filter, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or perform vacuum distillation if the product

remains oily.

Route B: Reductive Amination (Pilot/Lab Alternative)
This route uses cyclooctanecarbaldehyde (CAS 6688-11-5).[1] It is ideal if the aldehyde is

available or if high-pressure hydrogenation is not feasible.

Protocol
Imine Formation: In a reactor, dissolve Cyclooctanecarbaldehyde (1.0 equiv) and Ammonium

Acetate (NH

OAc, 5.0 equiv) in Methanol. Add molecular sieves (3Å) to promote imine formation. Stir at
RT for 2 hours.

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

CN, 1.5 equiv) portion-wise. Note: NaBH(OAc)

can also be used in DCE/DCM.

Reaction: Stir at RT for 12–16 hours.

Workup: Quench with 1N NaOH (pH > 10). Extract with DCM (3x).[2]

Acetylation: Proceed immediately with the crude amine as described in Route A, Phase 2.

Quantitative Data & Comparison
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Parameter
Route A (Nitrile
Hydrogenation)

Route B (Reductive
Amination)

Scalability High (kg to ton) Moderate (g to kg)

Atom Economy Excellent
Good (Borate waste

generated)

Safety Profile
Requires High Pressure H

, Pyrophoric Cat.

Toxic Reducing Agents

(Cyanoborohydride)

Typical Yield 85–92% (2 steps) 70–80% (2 steps)

Cost Low (Commodity reagents)
Moderate (Reducing agent

cost)

Analytical Validation
Product:

-(cyclooctylmethyl)acetamide Formula:

MW: 183.29 g/mol

Expected Spectroscopic Data:

1H NMR (400 MHz, CDCl

):

5.60 (br s, 1H, NH), 3.05 (t,

Hz, 2H,

), 1.98 (s, 3H,

), 1.70–1.40 (m, cyclooctyl ring protons), 1.25 (m, 2H).

13C NMR:

170.5 (C=O), 46.2 (
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), 38.5 (CH-ring), 30.5, 27.2, 26.5, 25.5 (Ring carbons), 23.3 (

).

Mass Spectrometry (ESI+): m/z calc. for

; found 184.2.

Safety & Handling
Raney Nickel: Must be kept wet at all times. Dry Raney Ni ignites in air. Dispose of in a

dedicated waste container with water/acid.

Hydrogenation: Ensure reactor is rated for the pressure. Use blast shields.

Cyanoborohydride (Route B): Highly toxic. Generates HCN if acidified. Work in a fume hood

and quench with basic bleach solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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